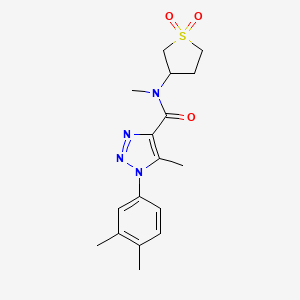
1-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic molecule that belongs to the class of 1,2,3-triazoles , which are known for their diverse biological activities. This compound features a unique structural framework that includes a triazole ring, a carboxamide group, and a tetrahydrothiophene moiety. These functional groups suggest potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Click Chemistry : Utilizing copper(I) catalysts to facilitate the formation of triazoles from azides and alkynes.
- Functional Group Transformations : Employing reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- A study reported that triazole derivatives demonstrated IC50 values against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines ranging from 1.1 µM to 2.6 µM .
- The mechanism of action is believed to involve the inhibition of thymidylate synthase , an enzyme critical for DNA synthesis. Compounds exhibiting this activity have been shown to induce apoptosis and cell cycle arrest by halting the formation of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Some derivatives have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 1.1 µM | Thymidylate synthase inhibition |
| HCT-116 | 2.6 µM | Induces apoptosis | |
| HepG2 | 1.4 µM | Cell cycle arrest | |
| Antimicrobial | E. coli | Not specified | Bacterial growth inhibition |
| S. aureus | Not specified | Bacterial growth inhibition |
Case Study 1: Anticancer Efficacy
In one study, a series of triazole derivatives were synthesized and tested against several cancer cell lines. The best-performing compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil . This highlights the potential of triazole-based compounds in developing new anticancer therapies.
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of triazole derivatives against clinical isolates of bacteria. The results showed promising activity with several compounds effectively inhibiting bacterial growth at low concentrations . This suggests that these compounds could be developed further for therapeutic use in treating bacterial infections.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-N,5-dimethyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-11-5-6-14(9-12(11)2)21-13(3)16(18-19-21)17(22)20(4)15-7-8-25(23,24)10-15/h5-6,9,15H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDAZMPTDFJWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














